1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea
Description
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Properties
Molecular Formula |
C23H26ClN5O3 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H26ClN5O3/c1-31-18-8-6-7-17(14-18)25-23(30)29(19-13-16(24)10-11-20(19)32-2)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30) |
InChI Key |
BMNSMQIDPWVKFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Biological Activity
1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and multiple aromatic systems. Its molecular formula is C21H20ClN3O4S with a molecular weight of approximately 450.901 g/mol. The presence of chlorine and methoxy groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O4S |
| Molecular Weight | 450.901 g/mol |
| IUPAC Name | 5-chloro-3-(2-methoxyphenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one |
| CAS Number | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may exhibit activity against specific kinases and enzymes involved in cancer progression and inflammation.
- Antitumor Activity : Research indicates that the compound possesses antitumor properties by inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in preclinical models.
- Antimicrobial Properties : Some studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substitution : The presence of the chlorine atom at the 5-position enhances the compound's potency against specific targets.
- Methoxy Groups : The methoxy substituents on the phenyl rings are essential for maintaining solubility and bioavailability.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study published in Nature demonstrated that derivatives of this compound inhibited tumor cell growth with IC50 values ranging from 10 to 30 µM across different cancer cell lines .
- In Vivo Models : Animal studies indicated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Pharmacokinetics : Research on the pharmacokinetic profile revealed favorable absorption characteristics and a half-life suitable for therapeutic use .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit considerable antimicrobial properties. The presence of the triazole ring in the compound enhances its ability to combat various pathogens. For instance:
- Antibacterial Effects : Compounds containing triazole structures have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific incorporation of the triazole moiety in the compound may provide enhanced interactions with bacterial enzymes or receptors.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular processes. For example:
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division . This mechanism could be relevant for the development of novel anticancer therapies.
Neuroprotective Effects
Recent studies highlight the neuroprotective properties of triazole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by:
- Modulating Neurotransmitter Systems : Triazoles can interact with GABA receptors and other neurotransmitter systems, potentially providing relief in conditions like anxiety and epilepsy .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Triazole derivatives are known to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Neuropharmacology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
